N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-2-yl group: This step might involve a cross-coupling reaction, such as Suzuki or Stille coupling, using thiophene derivatives.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the 2,5-dichlorophenyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H9Cl2F3N4OS |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H9Cl2F3N4OS/c19-9-3-4-10(20)11(6-9)25-17(28)13-8-16-24-12(14-2-1-5-29-14)7-15(18(21,22)23)27(16)26-13/h1-8H,(H,25,28) |
InChI Key |
SFKQGENQUDEMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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